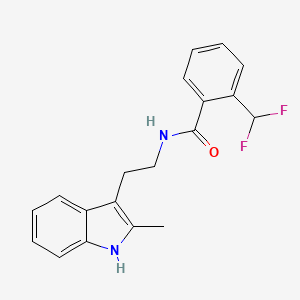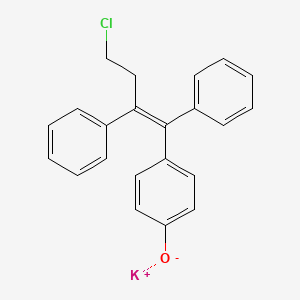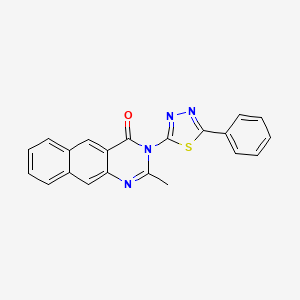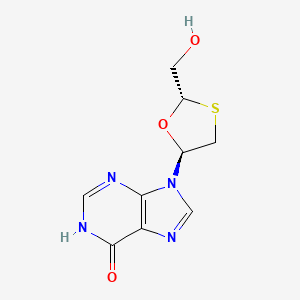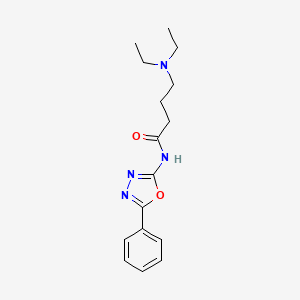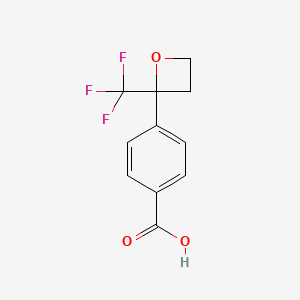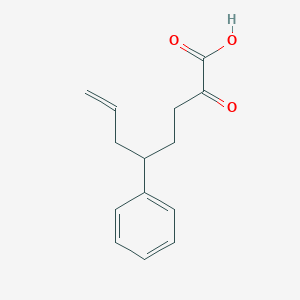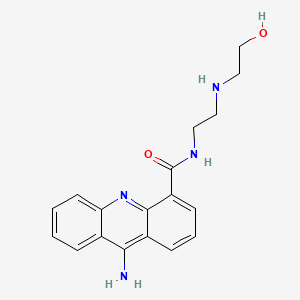
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is a synthetic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and affect its function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- typically involves multiple steps One common method starts with the acridine core, which is then functionalized to introduce the carboxamide group at the 4-position The amino group at the 9-position is introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA repair.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The primary mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is unique due to its specific functional groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes. Compared to similar compounds, it may offer improved efficacy and reduced side effects in cancer therapy.
Eigenschaften
CAS-Nummer |
89459-30-3 |
|---|---|
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
9-amino-N-[2-(2-hydroxyethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c19-16-12-4-1-2-7-15(12)22-17-13(16)5-3-6-14(17)18(24)21-9-8-20-10-11-23/h1-7,20,23H,8-11H2,(H2,19,22)(H,21,24) |
InChI-Schlüssel |
LGDNJXAZBBKQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCNCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



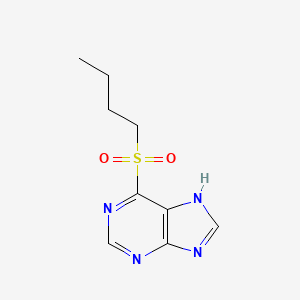

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
